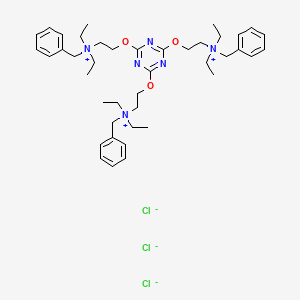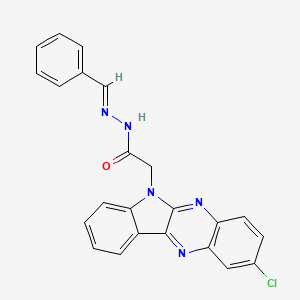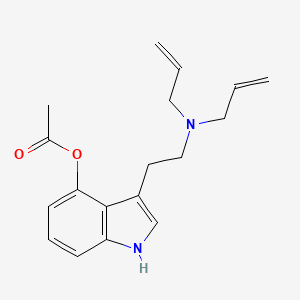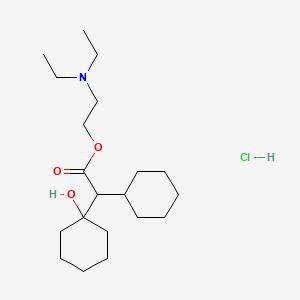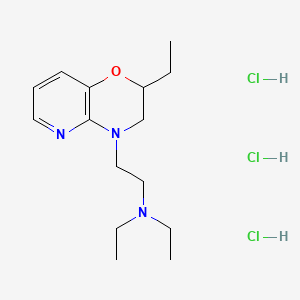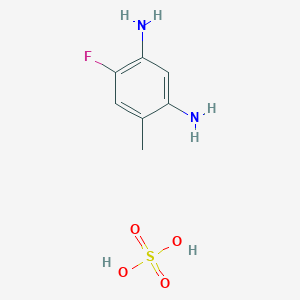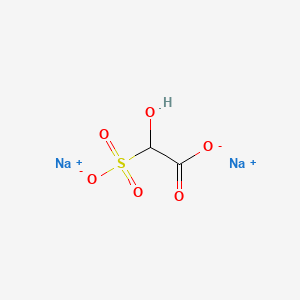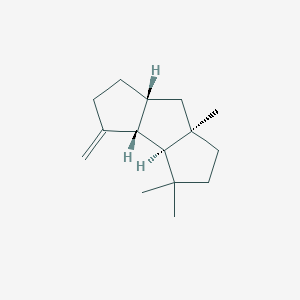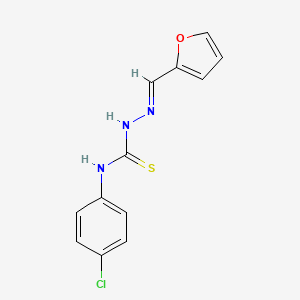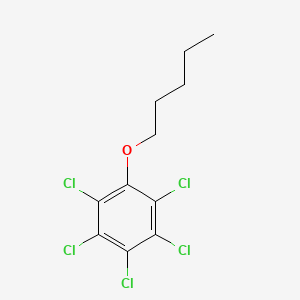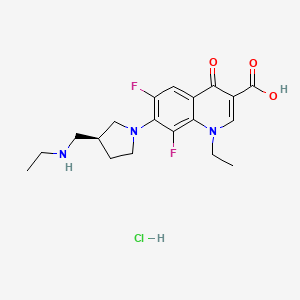
Merafloxacin hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Merafloxacin hydrochloride, (S)- is a fluoroquinolone antibacterial compound. It is known for its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising drug candidate for COVID-19 . The compound has a molecular formula of C19H23F2N3O3.ClH and a molecular weight of 415.862 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Merafloxacin hydrochloride, (S)- can be synthesized through a series of chemical reactions involving the formation of the quinoline core, followed by the introduction of the fluoro and pyrrolidinyl groups. The synthetic route typically involves the following steps:
- Formation of the quinoline core.
- Introduction of the fluoro groups at specific positions.
- Addition of the pyrrolidinyl group.
- Conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of Merafloxacin hydrochloride, (S)- involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps to remove impurities and by-products.
- Conversion to the hydrochloride salt for stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
Merafloxacin hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The fluoro and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified derivatives of Merafloxacin hydrochloride, (S)- with different functional groups, which can have altered biological activities and properties.
Aplicaciones Científicas De Investigación
Merafloxacin hydrochloride, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and reactions.
Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.
Industry: Utilized in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mecanismo De Acción
Merafloxacin hydrochloride, (S)- exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription . By targeting these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication. Additionally, it inhibits the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, restricting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibacterial that targets DNA gyrase and topoisomerase IV.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its broad-spectrum antibacterial activity and enhanced efficacy against certain bacterial strains.
Uniqueness
Merafloxacin hydrochloride, (S)- is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a potential candidate for COVID-19 treatment . Its ability to target both bacterial and viral pathogens sets it apart from other fluoroquinolones.
Propiedades
Número CAS |
99735-04-3 |
|---|---|
Fórmula molecular |
C19H24ClF2N3O3 |
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m0./s1 |
Clave InChI |
MEXKYWHWNQQOON-MERQFXBCSA-N |
SMILES isomérico |
CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
SMILES canónico |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


